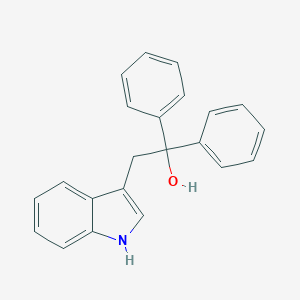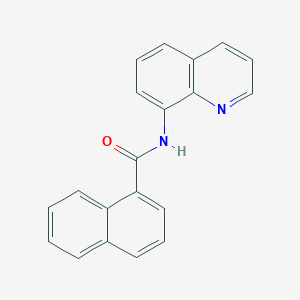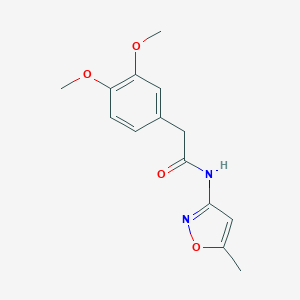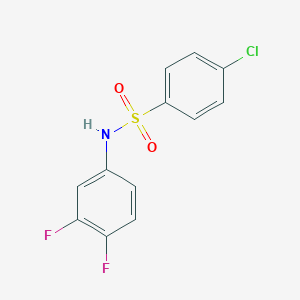
2-(1H-indol-3-yl)-1,1-diphenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-3-yl)-1,1-diphenylethanol is a synthetic compound that belongs to the family of diarylethanes. It is a white crystalline powder that is soluble in organic solvents. This compound has been the subject of extensive research due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 2-(1H-indol-3-yl)-1,1-diphenylethanol is not fully understood. It is believed to exert its effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
2-(1H-indol-3-yl)-1,1-diphenylethanol has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1H-indol-3-yl)-1,1-diphenylethanol in lab experiments is that it is relatively easy to synthesize. It is also stable under normal laboratory conditions. However, one limitation is that it has low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are a number of future directions for research on 2-(1H-indol-3-yl)-1,1-diphenylethanol. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use in the treatment of cancer. Further research is also needed to fully understand the mechanism of action of this compound and to identify any potential side effects. In addition, research is needed to optimize the synthesis method and to develop new derivatives of this compound with improved properties.
Métodos De Síntesis
The synthesis of 2-(1H-indol-3-yl)-1,1-diphenylethanol involves the reaction of indole-3-carboxaldehyde with benzophenone in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent such as ethanol or methanol. The yield of the reaction is typically around 60%.
Aplicaciones Científicas De Investigación
2-(1H-indol-3-yl)-1,1-diphenylethanol has been found to have potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
2-(1H-indol-3-yl)-1,1-diphenylethanol |
|---|---|
Fórmula molecular |
C22H19NO |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
2-(1H-indol-3-yl)-1,1-diphenylethanol |
InChI |
InChI=1S/C22H19NO/c24-22(18-9-3-1-4-10-18,19-11-5-2-6-12-19)15-17-16-23-21-14-8-7-13-20(17)21/h1-14,16,23-24H,15H2 |
Clave InChI |
MEUKPODTXKAQHY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC2=CNC3=CC=CC=C32)(C4=CC=CC=C4)O |
SMILES canónico |
C1=CC=C(C=C1)C(CC2=CNC3=CC=CC=C32)(C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B270683.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270684.png)






![N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B270704.png)

